molecular formula C21H15N5 B5548648 N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Cat. No.: B5548648
M. Wt: 337.4 g/mol
InChI Key: QEIZVGVWXZEOQI-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidinesThe structure of this compound includes a naphthalene moiety, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core, making it a complex and interesting molecule for scientific research .

Biochemical Analysis

Biochemical Properties

N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as a potent inhibitor of protein kinases such as CDK2 , PKD1, PKD2, and PKD3 . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their activity and thus affecting the biochemical reactions they catalyze .

Cellular Effects

The effects of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells have been studied extensively. It has been found to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a kinase inhibitor, it binds to the active sites of kinases, inhibiting their activity and thus affecting the phosphorylation processes in cells . This leads to changes in gene expression and impacts various cellular functions .

Metabolic Pathways

Given its inhibitory effects on kinases, it is likely to impact various metabolic pathways that involve these enzymes .

Transport and Distribution

Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner similar to other kinase inhibitors .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be localized in the areas of the cell where these biomolecules are found .

Preparation Methods

The synthesis of N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions. One common method includes the condensation of appropriate naphthalene and phenyl derivatives with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Comparison with Similar Compounds

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

Properties

IUPAC Name

N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZVGVWXZEOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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